molecular formula C19H17ClN2S B2455236 2-(allylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole CAS No. 1226454-90-5

2-(allylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole

Cat. No. B2455236
CAS RN: 1226454-90-5
M. Wt: 340.87
InChI Key: ZAYNZIQFBNNMOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of imidazole derivatives that have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 2-(allylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole is not well understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in various biological processes. It has also been proposed that the compound may interact with DNA and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(allylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole exhibits significant biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(allylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole in lab experiments is its broad-spectrum activity against various microorganisms. This makes it a potential candidate for the development of new antimicrobial and antifungal agents. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-(allylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole. One potential direction is the development of new antimicrobial and antifungal agents based on the structure of the compound. Another direction is the study of the compound's potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential use in cancer therapy.

Synthesis Methods

The synthesis of 2-(allylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole involves the reaction of 4-chlorophenyl isothiocyanate with p-toluidine in the presence of sodium hydroxide. The resulting product is then reacted with allyl bromide in the presence of potassium carbonate to obtain the final product. The yield of the product is about 70%, and the purity can be increased by recrystallization.

Scientific Research Applications

2-(allylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit significant biological activities, including antimicrobial, antifungal, and anticancer activities. The compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

1-(4-chlorophenyl)-5-(4-methylphenyl)-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2S/c1-3-12-23-19-21-13-18(15-6-4-14(2)5-7-15)22(19)17-10-8-16(20)9-11-17/h3-11,13H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYNZIQFBNNMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(allylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole

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